molecular formula C6H4FN3O3S B043410 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 91366-65-3

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No. B043410
CAS RN: 91366-65-3
M. Wt: 217.18 g/mol
InChI Key: XROXHZMRDABMHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and its derivatives involves specific reactions that enhance its fluorogenic properties. Notably, derivatives like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been synthesized for higher reactivity with thiols, showing negligible fluorescence until reacting with target molecules to emit intense fluorescence (Toyo’oka et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole enables its unique chemical behavior, particularly its interaction with thiols and amino acids. The presence of the fluorogenic benzoxadiazole core, combined with the sulfonyl and fluoro groups, plays a crucial role in its reactivity and fluorescence properties.

Chemical Reactions and Properties

Chemical reactions involving 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole predominantly focus on its ability to label thiols and amino acids. The compound reacts under specific conditions to form stable, fluorescent derivatives, allowing for the sensitive detection of these groups in complex biological samples. Its reaction with thiols, for instance, is utilized in the quantitative analysis of biological thiols, demonstrating its value in biochemical research (Treuheit & Kirley, 1993).

Scientific Research Applications

  • Chemilumigenic Reagent in High-Performance Liquid Chromatography (HPLC) : It serves as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in HPLC, enabling the separation and sensitive detection of amino acids and compounds like epinephrine at femtomole levels (Uzu, Imai, Nakashima, & Akiyama, 1991).

  • Pre-column Fluorogenic Tagging for Carboxylic Acids : It is effective in determining carboxylic acids in HPLC, demonstrating sensitivity with detection limits suitable for analysis of fatty acids (Toyo’oka, Ishibashi, Takeda, & Imai, 1991).

  • Fluorogenic and Fluorescent Labeling Reagents : It is used as a labeling reagent, showing potential for sensitive and selective detection of various analytes in biomedical and chemical research (Uchiyama, Santa, Okiyama, Fukushima, & Imai, 2001).

  • Thiol-specific Fluorogenic Reagent : Demonstrating higher reactivity and faster reaction rates than similar reagents, it is suitable for thiol determination in biological samples like rat tissues (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).

  • Sensitive Determination of Beta-blockers in Serum : Its application extends to the sensitive determination of beta-blockers like metoprolol in serum by HPLC, showcasing its utility in pharmaceutical analysis (Uzu, Imai, Nakashima, & Akiyama, 1991).

  • Determination of Reduced-form Thiols : It acts as a preferred derivatization reagent for the accurate determination of reduced-form thiols in samples, emphasizing the importance of low temperature and pH conditions for optimal results (Santa, Aoyama, Fukushima, Imai, & Funatsu, 2006).

properties

IUPAC Name

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROXHZMRDABMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238529
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

CAS RN

91366-65-3
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
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4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Citations

For This Compound
355
Citations
T Toyooka, K Imai - Analytical chemistry, 1984 - ACS Publications
4-(Amlnosulfonyl)-7-fluoro-2, 1, 3-benzoxadlazole (ABD-F) has been synthesized as a new fluorogenic reagent for thiols. Its reaction rate to homocysteine Is over 30 times faster than …
Number of citations: 190 pubs.acs.org
CCQ Chin, F Wold - Analytical biochemistry, 1993 - Elsevier
The use of the reagent tributyl phosphine (Bu 3 P) to reduce disulfides (Ruegg, UT, and Rudinger, J., Methods Enzymol. 47, 111-116, 1977) and of 4-(aminosulfonyl)-7-fluoro-2, 1 ,3-…
Number of citations: 33 www.sciencedirect.com
T Toyo'oka, K Imai - Analytical chemistry, 1985 - ACS Publications
Egg albumin, a model for thlol-contalnlng proteins, was re-acted with 4-(amlnosulfonyl)-7-fluoro-2, 1, 3-benzoxadlazole (ABD-F), a fluorogenlc reagent for thiols. In the presence of 0.5% …
Number of citations: 95 pubs.acs.org
T Toyo'oka, H Miyano, K Imai - Biomedical Chromatography, 1986 - Wiley Online Library
The simultaneous determination of amino acid composition including cysteine of egg albumin, a model protein containing a/s cysteine residue, is reported. All the thiol groups of the …
MJ Treuheit, TL Kirley - Analytical biochemistry, 1993 - Elsevier
The fluorescent cysteine derivative formed upon alkylation of proteins with 4-(aminosulfonyl)-7-fluoro-2, 1,3-benzoxadiazole (ABD-F) is shown to be unstable under certain conditions. …
Number of citations: 12 www.sciencedirect.com
IJ Kim, SJ Park, HJ Kim - Journal of Chromatography A, 2000 - Elsevier
Homocysteine was derivatized with 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) to form an inclusion complex with cyclodextrin and to facilitate UV detection. ABD-…
Number of citations: 28 www.sciencedirect.com
L Otani, S Ogawa, Z Zhao, K Nakazawa… - Bioscience …, 2011 - jstage.jst.go.jp
The analytical method was optimized for L-cysteine (Cys) in rat plasma with co-existing L-cystine (Cyss). We observed that more than 100% Cyss in rat plasma was converted to Cys …
Number of citations: 6 www.jstage.jst.go.jp
KJ Huang, CH Han, J Li, ZW Wu, YM Liu, YY Wu - Chromatographia, 2011 - Springer
Solid-phase extraction (SPE) coupled with high-performance liquid chromatography–fluorescence detection (LC–FL) was developed for the determination of three thiol compounds …
Number of citations: 15 link.springer.com
T Toyo'oka, F Furukawa, T Suzuki… - Biomedical …, 1989 - Wiley Online Library
Biological thiols and disulfides in rat and hamster tissues were simultaneously determined by HPLC‐fluorescence detection using 4‐(aminosulfonyl)‐7‐fluoro‐2, 1,3‐benzoxadiazole (…
MJ Treuheit, TL Kirley - … : Published Under the Auspices of the …, 2014 - books.google.com
The sensitive detection of certain groups in proteins and peptides in such analytical techniques as high performance liquid chromatography (HPLC) and sodium dodecyl sulfate-…
Number of citations: 0 books.google.com

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